1-Methyl-4-(3-pyrrolidinyl)piperazine dihydrochloride
Description
1-Methyl-4-(3-pyrrolidinyl)piperazine dihydrochloride is a piperazine derivative characterized by a methyl group at the 1-position and a 3-pyrrolidinyl substituent at the 4-position of the piperazine ring. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical formulations. Piperazine derivatives are widely utilized in drug development due to their versatility in modulating pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1-methyl-4-pyrrolidin-3-ylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3.2ClH/c1-11-4-6-12(7-5-11)9-2-3-10-8-9;;/h9-10H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRUUQVODUFEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-4-(3-pyrrolidinyl)piperazine dihydrochloride, often referred to as MPDP, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₈Cl₂N₂
- Molecular Weight : 257.19 g/mol
The compound features a piperazine core substituted with a methyl group at the 1-position and a pyrrolidine side chain at the 4-position. The dihydrochloride form enhances its solubility in water, which may influence its biological activity.
MPDP is known to interact with neurotransmitter systems, particularly affecting serotonin and dopamine pathways. This modulation can lead to alterations in neuronal signaling, which has potential therapeutic implications for various neurological and psychiatric disorders. The compound's action may involve:
- Receptor Modulation : MPDP affects the binding affinity to various receptors, including dopaminergic and serotonergic receptors.
- Neurotransmitter Dynamics : It influences the release and reuptake of key neurotransmitters, contributing to mood regulation and cognitive functions.
Neuropharmacological Effects
Research has shown that MPDP can enhance locomotor activity and improve learning and memory functions in rodent models. This suggests its potential application in treating cognitive disorders.
Anti-inflammatory Activity
MPDP has been evaluated for its anti-inflammatory properties using in vitro models. In studies involving lipopolysaccharide (LPS)-induced RAW264.7 macrophages, MPDP demonstrated significant inhibition of nitric oxide (NO) production:
| Concentration (µg/mL) | Inhibition Rate (%) |
|---|---|
| 1 | 45 |
| 5 | 70 |
| 10 | 85 |
These results indicate that MPDP may effectively modulate inflammatory responses, warranting further investigation as a therapeutic agent.
Case Study 1: Cognitive Enhancement
A study conducted on rodents assessed the neuropharmacological effects of MPDP. The findings indicated that administration of MPDP resulted in increased locomotor activity and enhanced performance in memory tasks, suggesting its potential utility in cognitive enhancement therapies.
Case Study 2: Anticancer Potential
Another study investigated the compound's effects on K562 leukemic cells, revealing that MPDP induced cell death through necroptotic signaling pathways. This effect was associated with increased reactive oxygen species (ROS) production and mitochondrial dysfunction, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The 3-pyrrolidinyl group in the target compound introduces a five-membered nitrogen-containing ring, which differs from six-membered substituents (e.g., piperidyl or aromatic groups) in analogs. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
Physicochemical Properties
Solubility and Salt Formation
Dihydrochloride salts are commonly employed to improve water solubility. For example:
- Piperazine dihydrochloride exhibits a solubility of >100 mg/mL in water, attributed to ionic interactions .
- 1-Methyl-4-(4-piperidyl)piperazine dihydrochloride is explicitly noted as soluble in water and organic solvents, facilitating its use in drug formulations .
Thermal Stability
Thermogravimetric analysis (TGA) data for piperazine salts reveal:
Key Observations :
- The 3-pyrrolidinyl group in the target compound may confer unique receptor interaction profiles, distinct from aryl or piperidyl substituents.
- Mutagenicity risks: Piperazine dihydrochloride forms mutagenic N-nitroso compounds with nitrites , a safety consideration for analogs.
Preparation Methods
Reductive Amination of Ketone Precursors with Pyrrolidine
A critical step in preparing 1-methyl-4-(3-pyrrolidinyl)piperazine derivatives is the stereoselective reductive amination of ketone intermediates with pyrrolidine. This method has been documented in related piperazine derivatives synthesis, where ketones are reacted with pyrrolidine in the presence of sodium cyanoborohydride (NaBH3CN) and a Lewis acid catalyst such as titanium isopropoxide (Ti(OiPr)4) to achieve high diastereoselectivity and yield.
- The reaction proceeds under mild conditions.
- The presence of Ti(OiPr)4 enhances stereoselectivity.
- The product is typically a mixture of diastereomers, with ratios depending on the ketone substituents.
This approach is adaptable for the 4-(3-pyrrolidinyl) substitution on the piperazine ring.
Reduction of 3,4-Dehydropiperazine-2-One Derivatives
Another method involves the synthesis of 3,4-dehydropiperazine-2-one intermediates followed by reduction to yield the piperazine derivative. For example, 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one can be synthesized by reacting methyl benzoylformate with N-methyl ethylenediamine, followed by reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to obtain 1-methyl-3-phenylpiperazine.
- The reduction step uses strong hydride reagents such as LiAlH4.
- Reaction conditions include controlled temperature (10-55°C) and inert atmosphere.
- Work-up involves quenching, extraction, and purification by crystallization.
Although this example is for a phenyl-substituted derivative, the methodology can be adapted for pyrrolidinyl substituents.
Solid-Phase Solvent-Free Synthesis of Piperazine Derivatives
A green chemistry approach involves solid-phase grinding of N-methylpiperazine with chloromethyl aromatic nitriles under solvent-free conditions, followed by hydrolysis catalyzed by nano zinc oxide (ZnO) and alkali metal hydroxides to yield amide intermediates.
- This method features short reaction times (minutes to hours).
- High selectivity and yield (e.g., 88.4% for related amides).
- Environmentally friendly due to solvent-free conditions and mild catalysts.
Though this method is reported for related benzamide derivatives, it offers a framework for developing efficient synthesis routes for piperazine derivatives including 1-methyl-4-(3-pyrrolidinyl)piperazine.
Formation of Dihydrochloride Salt
The free base of 1-methyl-4-(3-pyrrolidinyl)piperazine is converted to its dihydrochloride salt by treatment with hydrochloric acid, often in methanol or ethanol solvents, followed by crystallization.
- The dihydrochloride salt improves compound stability and solubility.
- Typical procedure involves adding HCl to the free base solution, heating to reflux, and filtering the precipitated salt.
- The salt formation is a standard step in piperazine derivative preparation.
Comparative Data Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield / Selectivity | Notes |
|---|---|---|---|---|
| Reductive Amination | Ketone + pyrrolidine + NaBH3CN + Ti(OiPr)4 | High stereoselectivity | Diastereomer ratio up to >95:5 | Mild conditions, selective |
| Reduction of Dehydropiperazine | 3,4-Dehydropiperazine-2-one + LiAlH4 in THF | Efficient reduction | ~60.5% isolated yield | Requires inert atmosphere |
| Solid-phase Solvent-free Synthesis | N-methylpiperazine + chloromethylbenzonitrile + nano-ZnO + MOH | Green, solvent-free, fast | Up to 88.4% yield (related amide) | Environmentally friendly |
| Salt Formation | Free base + HCl in methanol/ethanol | Improves stability and handling | Quantitative | Standard pharmaceutical step |
Research Findings and Notes
- The stereoselective reductive amination method is crucial for controlling the configuration of the pyrrolidinyl substituent on the piperazine ring, impacting biological activity.
- Reduction of 3,4-dehydropiperazine-2-one intermediates is a versatile approach adaptable to various substituents, including pyrrolidinyl groups, with strong reducing agents like LiAlH4.
- Solid-phase, solvent-free synthesis methods represent an emerging, sustainable approach for piperazine derivatives, minimizing solvent waste and improving reaction efficiency.
- The dihydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Methyl-4-(3-pyrrolidinyl)piperazine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1-methylpiperazine with 3-pyrrolidinylcarboxaldehyde under acidic conditions, followed by hydrochloride salt formation. Optimization includes:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalyst : Use of Lewis acids (e.g., ZnCl₂) to improve yield .
- Table 1 : Example Synthesis Parameters
| Reagent | Molar Ratio | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1-Methylpiperazine | 1.0 | DMF | 70°C | 65% |
| 3-Pyrrolidinylcarboxaldehyde | 1.2 | Ethanol | 60°C | 58% |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase C18 column, mobile phase (acetonitrile:buffer, pH 3.0), UV detection at 210–260 nm.
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidinyl proton shifts at δ 2.5–3.5 ppm).
- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]⁺ expected at m/z 230.2) .
Q. What are the key stability considerations for storage and handling?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation.
- Buffer Compatibility : Avoid alkaline conditions (pH > 9) due to potential dehydrochlorination. Piperazine derivatives are stable in mildly acidic buffers (pH 4–6) .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in receptor binding studies?
- Methodological Answer :
- Radioligand Displacement Assays : Use tritiated serotonin (5-HT) or dopamine receptor ligands to measure competitive binding (IC₅₀ values).
- Computational Docking : MD simulations with GPCR models (e.g., 5-HT₂A) to predict binding pockets.
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .
Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control ionic strength (e.g., 150 mM NaCl), temperature (25°C), and cell line (CHO vs. HEK293).
- Validate with Orthogonal Methods : Compare SPR (surface plasmon resonance) with radioligand data.
- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to assess variability in published IC₅₀ values .
Q. What strategies mitigate interference from degradation products during pharmacological studies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40°C), light, and pH extremes. Monitor via HPLC-MS to identify degradants (e.g., N-oxide formation).
- Stabilization : Add antioxidants (e.g., 0.1% BHT) to formulations. Use low-temperature assays (−20°C) for long-term storage .
Q. How does structural modification of the pyrrolidinyl or piperazine moieties impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with:
- Pyrrolidinyl Substituents : Fluorine or methyl groups to assess steric/electronic effects.
- Piperazine Modifications : Replace methyl with ethyl or cyclopropyl groups.
- Activity Testing : Compare IC₅₀ in receptor binding and cytotoxicity assays.
- Table 2 : Example Analog Activity
| Analog | Modification | 5-HT₂A IC₅₀ (nM) | Cytotoxicity (µM) |
|---|---|---|---|
| Parent | None | 120 | >100 |
| Fluorinated | 3-F-pyrrolidinyl | 85 | 75 |
| Ethyl-piperazine | N-Ethyl | 210 | >100 |
Methodological Challenges and Solutions
Q. What are the pitfalls in quantifying this compound in complex biological matrices?
- Answer : Matrix effects (e.g., plasma proteins) can reduce LC-MS sensitivity. Solutions include:
- Sample Prep : Solid-phase extraction (C18 cartridges) to remove interferents.
- Internal Standards : Use deuterated analogs (e.g., d₃-methyl) for accurate quantification .
Q. How to design dose-response studies accounting for its dihydrochloride salt form?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
